

thermochemical data for Triangulo-dodecacarbonyltriosmium

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Compound of Interest

Compound Name: *Triangulo-dodecacarbonyltriosmium*

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An In-depth Technical Guide to the Thermochemical Properties of **Triangulo-dodecacarbonyltriosmium**

This guide provides a comprehensive overview of the thermochemical data for **Triangulo-dodecacarbonyltriosmium**, $\text{Os}_3(\text{CO})_{12}$, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, general experimental protocols, and visualizations of key chemical pathways.

Physicochemical and Thermochemical Data

Triangulo-dodecacarbonyltriosmium is a yellow, crystalline, air-stable solid at room temperature.^[1] It is a fundamental metal carbonyl cluster with a molecular structure of D_{3h} symmetry, featuring an equilateral triangle of osmium atoms.^[1] Key physicochemical and thermochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of $\text{Os}_3(\text{CO})_{12}$

Property	Value	Reference
Molecular Formula	C ₁₂ O ₁₂ Os ₃	[2]
Molecular Weight	906.81 g/mol	[2]
Appearance	Yellow Crystalline Solid	[1]
Melting Point	224 °C (with decomposition)	[1][3]
Density	3.48 g/cm ³	[1]
Solubility	Insoluble in water; slightly soluble in nonpolar organic solvents.	[1][3]

Table 2: Enthalpy Data for Os₃(CO)₁₂

Thermochemical Parameter	Value (kcal/mol)	Value (kJ/mol)	Method	Reference
Standard Enthalpy of Formation (solid, ΔfH°solid)	-418.0 ± 4.0	-1748.9 ± 16.7	Review	[4]
Enthalpy of Sublimation (ΔsubH)	32.12 ± 0.1	134.4 ± 0.4	Experimental	[4]
Enthalpy of Vaporization (ΔvapH)	24.31	101.7	Experimental	[4]

Table 3: Other Thermodynamic and Reaction Data for Os₃(CO)₁₂

Property	Value	Units	Method	Reference
Specific Heat Capacity (solid)	0.5 - 0.6	J/g·K	Estimation	[1]
$\Delta_r H^\circ$ for $\text{Os}_3(\text{CO})_{11}(\text{H})_2 + \text{CO} \rightarrow \text{Os}_3(\text{CO})_{12} + \text{H}_2$	-37.7 ± 9.6	kJ/mol	ES/KS	[2]
$\Delta_r S^\circ$ for $\text{Os}_3(\text{CO})_{11}(\text{H})_2 + \text{CO} \rightarrow \text{Os}_3(\text{CO})_{12} + \text{H}_2$	-32.6 ± 27.6	J/(mol·K)	ES/KS	[2]
Activation Energy for Hydrogenation	~90	kJ/mol	Experimental	[1]

Table 4: Computational Thermochemical Data for $\text{Os}_3(\text{CO})_{12}$

Parameter	Value (kJ/mol)	Description	Method	Reference
Packing Energy in Crystal	~44	Energy per cluster in the solid state.	DFT	[5]
Activation Barrier ($\text{D}_3\text{S} \leftrightarrow \text{D}_3\text{R}$)	~10	Energy barrier for twisting through the D_3h transition state.	DFT	[5]
Parity Violation Energy Difference	$\sim 5 \times 10^{-10}$	Energy difference between D_3S and D_3R enantiomers.	DFT	[5]

Experimental Protocols

Detailed experimental procedures for the thermochemical characterization of $\text{Os}_3(\text{CO})_{12}$ are not extensively published in modern literature, with much of the data relying on foundational work. However, the general methodologies for determining these properties for organometallic compounds are well-established.

Enthalpy of Formation

The standard enthalpy of formation of many organometallic compounds, including metal carbonyls, is often determined by reaction-solution calorimetry. Unlike simple organic compounds, the combustion of organometallics in a bomb calorimeter can lead to non-stoichiometric metal oxides, complicating the analysis.

- General Protocol for Reaction-Solution Calorimetry:
 - A well-defined chemical reaction involving the compound of interest is selected. The reaction should go to completion with no side products.
 - The heat of this reaction is measured using a sensitive calorimeter.
 - The standard enthalpy of formation of the target compound is then calculated using Hess's Law, provided the enthalpies of formation of all other reactants and products in the reaction are known with high accuracy.
 - This method avoids the ambiguities of combustion and is better suited for substances like $\text{Os}_3(\text{CO})_{12}$.

Enthalpy of Sublimation

The enthalpy of sublimation is a crucial parameter for converting thermochemical data between the condensed and gas phases. Common techniques for its measurement include:

- Knudsen Effusion Method: This technique measures the rate of effusion of a vapor from a small orifice in a heated cell kept under high vacuum. The vapor pressure can be determined as a function of temperature, and the enthalpy of sublimation is then derived from the Clausius-Clapeyron equation.

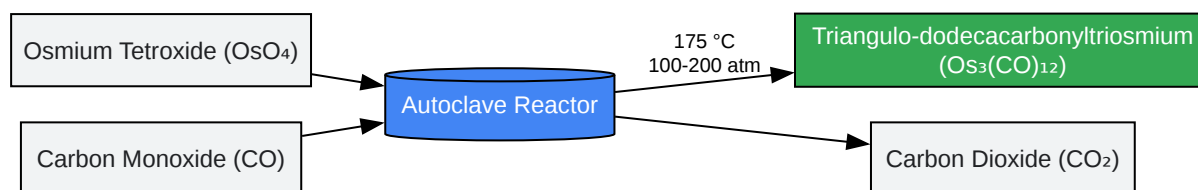
- Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat absorbed during the sublimation process.[6]
- Correlation Gas Chromatography: This method relates the retention time of a compound on a gas chromatography column to its vapor pressure, which can then be used to calculate the enthalpy of sublimation.[6]

Chemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key chemical processes involving **Triangulo-dodecacarbonyltriosmium**.

Synthesis of $\text{Os}_3(\text{CO})_{12}$

The primary industrial and laboratory synthesis of $\text{Os}_3(\text{CO})_{12}$ involves the high-pressure carbonylation of osmium tetroxide.[1][7]

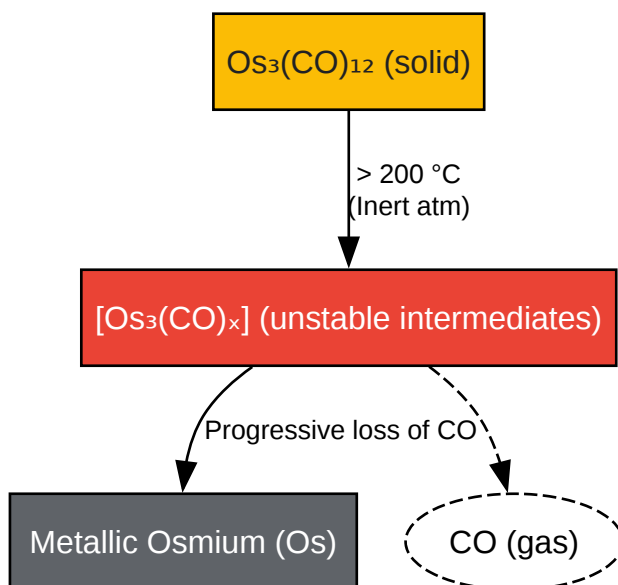


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Caption: High-pressure synthesis of $\text{Os}_3(\text{CO})_{12}$.

Thermal Decomposition Pathway

$\text{Os}_3(\text{CO})_{12}$ exhibits high thermal stability for a metal carbonyl but will decompose at elevated temperatures by losing carbonyl ligands.[1]

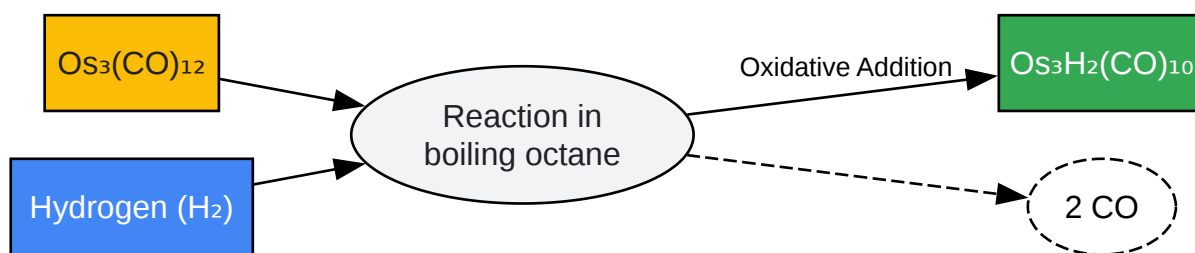


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Caption: Thermal decomposition of $\text{Os}_3(\text{CO})_{12}$.

Key Reaction: Hydrogenation

A characteristic reaction of $\text{Os}_3(\text{CO})_{12}$ is its hydrogenation to form decacarbonyldihydridotriosmium.[1] This reaction involves the addition of H_2 across an Os-Os bond.



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Caption: Hydrogenation of $\text{Os}_3(\text{CO})_{12}$.

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